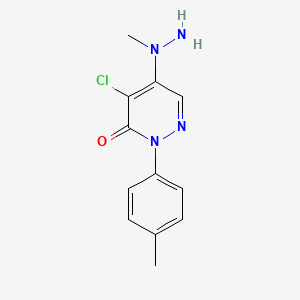

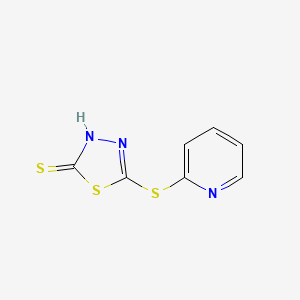

![molecular formula C13H10BrN3O B1620883 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine CAS No. 478043-89-9](/img/structure/B1620883.png)

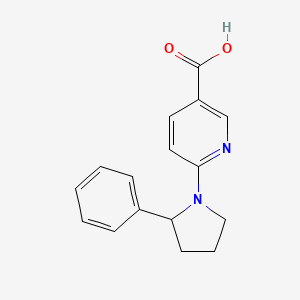

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine

Übersicht

Beschreibung

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . The compound “3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine” is a derivative of imidazo[1,2-a]pyridine .

Synthesis Analysis

Imidazo[1,2-a]pyridines are typically synthesized through the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . In one study, equimolar mixtures of substituted α-bromoacetophenone, 2-aminopyridine, and Na2CO3 were refluxed in ethanol to obtain imidazo[1,2-a]pyridines .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds . The structure of these compounds is divided into four groups depending on the position of nitrogen atoms .Chemical Reactions Analysis

The reactions of imidazo[1,2-a]pyridines are typically monitored by thin layer chromatography (TLC) using silica gel GF254 .Wissenschaftliche Forschungsanwendungen

Field

Application

Imidazo[1,2-a]pyridine cores, which include 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine, have been studied for their potential as anticancer agents, particularly against breast cancer cells .

Method

Two series of imidazopyridine derivatives were synthesized. It was planned to integrate the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .

Results

The NAH derivatives showed significant results. Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .

Antimicrobial Activity

Field

Medicinal Chemistry, Microbiology

Application

Imidazo[2,1-b][1,3,4]thiadiazoles, which can be synthesized from bromo ketones like 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine, have been studied for their antimicrobial activity .

Method

A method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials .

Results

2-(4-nitro benzyl)-6-(4-bromo phenyl)imidazo[2,1-b][1,3,4]thiadiazole (4Ce) showed activity against Klebsiella at low micromolar concentration (5 μg/ml) with moderate zone of inhibition . And 2-(4-nitro benzyl)-6-(4-fluoro phenyl)imidazo[2,1-b][1,3,4]thiadiazole (4Cf) was the most potent antifungal active derivative at 50 μg/ml against C. albicans on comparison to standard fluconazole .

Antituberculosis Agents

Field

Medicinal Chemistry, Infectious Diseases

Application

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Method

The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Results

Over the past 2000 years, tuberculosis (TB) has killed more people than any other infectious disease . In 2021, TB claimed 1.6 million lives worldwide, making it the second leading cause of death from an infectious disease after COVID-19 .

Fluorescent Property

Field

Application

An imidazopyrimidine based compound was used in an electron transport layer of an organic light emission device .

Method

A (4-piperidinylfluorophenyl) imidazo[1,2-a]pyridine was applied to a multiple fluorescent chemosensor .

Results

The results of this application were not specified in the source .

Antiviral Agents

Field

Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which can be synthesized from bromo ketones like 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine, have been reported as antiviral agents .

Method

These compounds were prepared and tested for their antiviral activity .

Results

Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

Key Precursor for Lusutrombopag

Field

Application

(S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol, which can be synthesized from 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine, is the key precursor for the synthesis of Lusutrombopag . Lusutrombopag is a medication used to treat low blood platelet counts in adults with chronic liver disease.

Method

The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone offers an attractive method to access this important compound .

Results

Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was obtained, which could completely convert 100 g/L of 1-(3′-bromo-2′-methoxyphenyl)ethanone to (S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol .

Zukünftige Richtungen

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new drugs using these compounds . This suggests that there is potential for future research and development in this area.

Eigenschaften

IUPAC Name |

3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O/c1-18-10-5-3-9(4-6-10)11-12(14)17-8-2-7-15-13(17)16-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGOTSZXKFZUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363119 | |

| Record name | 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |

CAS RN |

478043-89-9 | |

| Record name | 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478043-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

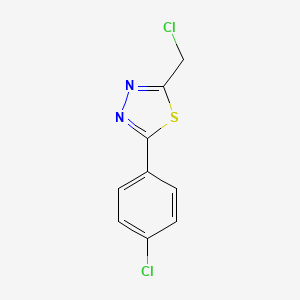

![5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole](/img/structure/B1620801.png)

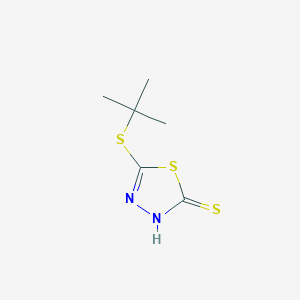

![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1620807.png)

![benzyl N-[1-(3,5-dichlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate](/img/structure/B1620812.png)

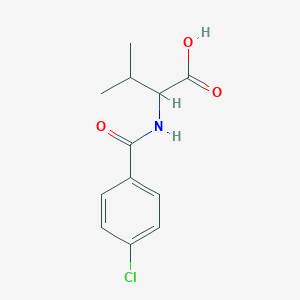

![Tert-butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B1620818.png)